3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, piperidinyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is to start with a suitable pyridine derivative and introduce the trifluoromethyl group through trifluoromethylation reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, advanced catalysts, and high-throughput screening methods to ensure the purity and yield of the final product. Process safety and environmental considerations would also be paramount in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine nitrogen can be oxidized to form pyridine N-oxide.
Reduction: : The chloro group can be reduced to form a corresponding amine.
Substitution: : The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Amines or other reduced derivatives.
Substitution: : Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological targets.
Medicine
In the pharmaceutical industry, this compound can be used as a precursor for the development of new drugs. Its structural complexity and functional groups make it a valuable candidate for drug discovery and development.
Industry
In the agrochemical industry, this compound can be used to develop new pesticides and herbicides. Its trifluoromethyl group can enhance the efficacy and stability of these products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: : Similar in structure but lacks the piperidinyl and pyrazolyl groups.
4-(Trifluoromethyl)piperidine: : Similar piperidinyl group but lacks the pyridine and pyrazolyl moieties.
Trifluoromethylpyrazole derivatives: : Similar pyrazolyl group but lack the pyridine and piperidinyl groups.
Uniqueness
The uniqueness of 3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine lies in its combination of multiple functional groups, which can impart unique chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[4-[4-(trifluoromethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF6N4O2S/c16-12-5-10(15(20,21)22)6-23-13(12)26-8-11(7-24-26)29(27,28)25-3-1-9(2-4-25)14(17,18)19/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPJBQVUJWBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.